molecular formula C17H16N4O3S2 B2869844 N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide CAS No. 2415602-95-6

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide

Cat. No.: B2869844
CAS No.: 2415602-95-6
M. Wt: 388.46
InChI Key: QWSZWFXTKFKGNX-UHFFFAOYSA-N
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Description

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzothiazole ring, a cinnoline ring, and a methanesulfonyl group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation using methanesulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Cinnoline Ring: The cinnoline ring is formed by the cyclization of an appropriate precursor, such as 2-nitrobenzaldehyde, with hydrazine hydrate.

    Coupling Reaction: The final step involves the coupling of the benzothiazole and cinnoline intermediates through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups in the intermediates can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
  • N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
  • N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide

Uniqueness

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is unique due to the presence of both benzothiazole and cinnoline rings, which confer distinct chemical properties and reactivity. Its methanesulfonyl group further enhances its potential for various chemical transformations and applications.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c1-26(23,24)11-6-7-13-15(9-11)25-17(18-13)19-16(22)14-8-10-4-2-3-5-12(10)20-21-14/h6-9H,2-5H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSZWFXTKFKGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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